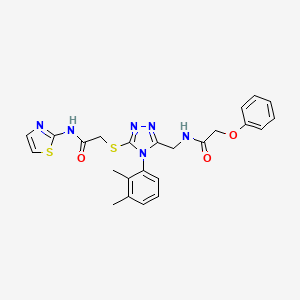

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

CAS No.: 394232-54-3

Cat. No.: VC6235615

Molecular Formula: C24H24N6O3S2

Molecular Weight: 508.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 394232-54-3 |

|---|---|

| Molecular Formula | C24H24N6O3S2 |

| Molecular Weight | 508.62 |

| IUPAC Name | N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C24H24N6O3S2/c1-16-7-6-10-19(17(16)2)30-20(13-26-21(31)14-33-18-8-4-3-5-9-18)28-29-24(30)35-15-22(32)27-23-25-11-12-34-23/h3-12H,13-15H2,1-2H3,(H,26,31)(H,25,27,32) |

| Standard InChI Key | ABDAOUAHDOGPFC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=CC=C4)C |

Introduction

Chemical Structure and Molecular Properties

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide (CAS No. 394232-54-3) has a molecular formula of C₂₄H₂₄N₆O₃S₂ and a molecular weight of 508.62 g/mol. The structure comprises:

-

A 1,2,4-triazole core substituted at the 4-position with a 2,3-dimethylphenyl group.

-

A thioether linkage at the 5-position connecting the triazole ring to a 2-oxo-2-(thiazol-2-ylamino)ethyl group.

-

A phenoxyacetamide side chain attached via a methylene bridge to the triazole’s 3-position.

Key structural features likely influencing its reactivity and bioactivity include:

-

The electron-rich thiazole and triazole rings, which participate in hydrogen bonding and π-π stacking interactions.

-

The 2,3-dimethylphenyl group, which may enhance lipophilicity and membrane permeability.

-

The thioether and amide linkages, offering sites for metabolic modification or enzymatic recognition .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₄N₆O₃S₂ | |

| Molecular Weight | 508.62 g/mol | |

| CAS Number | 394232-54-3 | |

| Key Functional Groups | Triazole, Thiazole, Phenoxyacetamide |

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, leveraging established methodologies for triazole and thiazole formation:

-

Triazole Core Construction: The 1,2,4-triazole ring may be synthesized via cyclization of thiosemicarbazides or through Huisgen cycloaddition reactions. For example, reacting a substituted hydrazine with a carbonyl compound could yield the triazole scaffold.

-

Thioether Linkage Formation: Introduction of the thioether group at the triazole’s 5-position might involve nucleophilic substitution between a triazole-thiol intermediate and a brominated 2-oxoethyl-thiazolylamine derivative.

-

Phenoxyacetamide Attachment: The phenoxyacetamide side chain could be coupled to the triazole’s methylene group using standard amide bond-forming reagents such as EDCI or HOBt .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would resolve proton environments and confirm substituent positions .

-

Infrared Spectroscopy (IR): Peaks near 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) would validate amide and amine groups.

-

High-Resolution Mass Spectrometry (HRMS): To confirm molecular ion peaks and fragment patterns.

Hypothesized Biological Activities

Antimicrobial Activity

Compounds containing triazole and thiazole rings exhibit broad-spectrum antimicrobial properties. For instance, analogous thiazole derivatives demonstrate minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . The thioether linkage in this compound may enhance membrane penetration, while the phenoxyacetamide moiety could interfere with bacterial cell wall synthesis.

Enzyme Inhibition

The triazole-thiazole framework may inhibit enzymes critical for pathogen survival or tumor progression:

-

Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, inhibition could suppress pH regulation and metastasis.

-

Kinases: Molecular docking studies suggest potential binding to EGFR or VEGFR2 active sites.

Structure-Activity Relationship (SAR) Considerations

While direct SAR data for this compound is unavailable, inferences from related molecules suggest:

| Structural Feature | Hypothesized Impact on Activity |

|---|---|

| 2,3-Dimethylphenyl | Enhances lipophilicity and target binding |

| Thioether Linkage | Improves metabolic stability |

| Phenoxyacetamide | Mediates interactions with hydrophobic enzyme pockets |

Modifications such as replacing the methyl groups on the phenyl ring with halogens could alter electronic properties and potency .

Research Challenges and Future Directions

Data Gaps

-

In Vivo Efficacy: No pharmacokinetic or toxicity data exists for this compound.

-

Mechanistic Clarity: The exact molecular targets remain unvalidated.

Recommended Studies

-

Synthetic Optimization: Screen reaction conditions (e.g., solvents, catalysts) to improve yield beyond current estimates of 40–60%.

-

In Vitro Screening: Test against NCI-60 cancer cell lines and ESKAPE pathogens.

-

Computational Modeling: Perform molecular dynamics simulations to predict binding modes to EGFR or MMP-9.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume